4-(tert-butyl)-N-(2-oxobenzo[d][1,3]oxathiol-5-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-TERT-BUTYL-N-(2-OXO-2H-1,3-BENZOXATHIOL-5-YL)BENZENE-1-SULFONAMIDE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a tert-butyl group, a benzoxathiol moiety, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-TERT-BUTYL-N-(2-OXO-2H-1,3-BENZOXATHIOL-5-YL)BENZENE-1-SULFONAMIDE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzoxathiol Moiety: The benzoxathiol ring can be synthesized through a cyclization reaction involving a thiol and an ortho-substituted aromatic aldehyde under acidic conditions.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the benzoxathiol intermediate with a sulfonyl chloride in the presence of a base such as triethylamine.
Addition of the Tert-Butyl Group: The tert-butyl group can be introduced through a Friedel-Crafts alkylation reaction using tert-butyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. Large-scale production would require careful control of reaction conditions, such as temperature, pressure, and solvent choice, to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-TERT-BUTYL-N-(2-OXO-2H-1,3-BENZOXATHIOL-5-YL)BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiols or amines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonamide moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Nucleophiles like amines, alcohols, and thiols in the presence of a base.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-TERT-BUTYL-N-(2-OXO-2H-1,3-BENZOXATHIOL-5-YL)BENZENE-1-SULFONAMIDE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its sulfonamide group.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 4-TERT-BUTYL-N-(2-OXO-2H-1,3-BENZOXATHIOL-5-YL)BENZENE-1-SULFONAMIDE involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, inhibiting enzyme activity. The benzoxathiol moiety may also interact with specific binding sites, modulating biological pathways.
Comparison with Similar Compounds
Similar Compounds
4-TERT-BUTYL-N-(2-OXO-2H-1,3-BENZOXATHIOL-5-YL)BENZENE-1-SULFONAMIDE: Unique due to its combination of tert-butyl, benzoxathiol, and sulfonamide groups.
N-(2-OXO-2H-1,3-BENZOXATHIOL-5-YL)BENZENE-1-SULFONAMIDE: Lacks the tert-butyl group, which may affect its reactivity and biological activity.
4-TERT-BUTYL-N-(2-OXO-2H-1,3-BENZOXATHIOL-5-YL)BENZENE-1-CARBONAMIDE: Contains a carbonamide group instead of a sulfonamide, leading to different chemical properties.
Uniqueness
The presence of the tert-butyl group in 4-TERT-BUTYL-N-(2-OXO-2H-1,3-BENZOXATHIOL-5-YL)BENZENE-1-SULFONAMIDE enhances its steric hindrance and lipophilicity, which can influence its reactivity and interaction with biological targets. The combination of benzoxathiol and sulfonamide groups provides a unique scaffold for developing novel compounds with potential therapeutic applications.
Properties
Molecular Formula |
C17H17NO4S2 |
---|---|
Molecular Weight |
363.5 g/mol |
IUPAC Name |
4-tert-butyl-N-(2-oxo-1,3-benzoxathiol-5-yl)benzenesulfonamide |
InChI |
InChI=1S/C17H17NO4S2/c1-17(2,3)11-4-7-13(8-5-11)24(20,21)18-12-6-9-14-15(10-12)23-16(19)22-14/h4-10,18H,1-3H3 |
InChI Key |
XBVXWABJISYJOU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC(=O)S3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.